molecular formula C12H11ClN4O2S B14971495 2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Cat. No.: B14971495
M. Wt: 310.76 g/mol
InChI Key: CTWFPBMNSYLRET-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chlorophenoxy group and a thiazolo-triazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to form the thiazolo-triazole ring system. The final step involves the acylation of the thiazolo-triazole with chloroacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H11ClN4O2S

Molecular Weight

310.76 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

InChI

InChI=1S/C12H11ClN4O2S/c13-8-1-3-9(4-2-8)19-7-10(18)14-11-15-16-12-17(11)5-6-20-12/h1-4H,5-7H2,(H,14,15,18)

InChI Key

CTWFPBMNSYLRET-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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